molecular formula C12H22O4 B565743 (1,2,3,4,5,6,7,8,9,10,11,12-13C12)dodecanedioic acid CAS No. 1173019-20-9

(1,2,3,4,5,6,7,8,9,10,11,12-13C12)dodecanedioic acid

Cat. No.: B565743
CAS No.: 1173019-20-9
M. Wt: 242.212
InChI Key: TVIDDXQYHWJXFK-WCGVKTIYSA-N
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Description

(1,2,3,4,5,6,7,8,9,10,11,12-13C12)dodecanedioic acid is a labeled form of dodecanedioic acid, where all twelve carbon atoms are replaced with the carbon-13 isotope. This compound is a dicarboxylic acid with the molecular formula C12H22O4. It is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in metabolic pathways and other biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,3,4,5,6,7,8,9,10,11,12-13C12)dodecanedioic acid typically involves the carboxylation of a suitable precursor, such as a dodecane derivative, using carbon-13 labeled carbon dioxide. The reaction conditions often include the use of a strong base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide (DMSO), to facilitate the carboxylation process.

Industrial Production Methods

Industrial production of this compound may involve the large-scale synthesis of the precursor followed by isotopic labeling. The process requires stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired isotopic purity.

Chemical Reactions Analysis

Types of Reactions

(1,2,3,4,5,6,7,8,9,10,11,12-13C12)dodecanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The carboxylic acid groups can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Esterification reactions often use alcohols in the presence of acid catalysts, while amidation reactions use amines and coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces primary alcohols.

    Substitution: Produces esters or amides.

Scientific Research Applications

(1,2,3,4,5,6,7,8,9,10,11,12-13C12)dodecanedioic acid is used in various scientific research fields:

    Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Industry: Applied in the production of high-performance polymers and resins due to its dicarboxylic acid structure.

Mechanism of Action

The mechanism of action of (1,2,3,4,5,6,7,8,9,10,11,12-13C12)dodecanedioic acid involves its incorporation into metabolic pathways where it can be traced using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. The labeled carbon atoms allow for precise tracking of the compound’s transformation and interaction with various molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    Dodecanedioic acid: The non-labeled form of the compound.

    Sebacic acid: Another dicarboxylic acid with a similar structure but shorter carbon chain.

    Adipic acid: A six-carbon dicarboxylic acid used in similar applications.

Uniqueness

The uniqueness of (1,2,3,4,5,6,7,8,9,10,11,12-13C12)dodecanedioic acid lies in its isotopic labeling, which provides a powerful tool for tracing and studying complex biochemical processes. This makes it particularly valuable in research applications where precise tracking of carbon atoms is essential.

Properties

IUPAC Name

(1,2,3,4,5,6,7,8,9,10,11,12-13C12)dodecanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-10H2,(H,13,14)(H,15,16)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIDDXQYHWJXFK-WCGVKTIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC(=O)O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O)[13CH2][13CH2][13CH2][13CH2][13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745931
Record name (~13~C_12_)Dodecanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173019-20-9
Record name (~13~C_12_)Dodecanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173019-20-9
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Synthesis routes and methods

Procedure details

The co-oxidation reaction was carried out in a manner as described in Example 1, except that cyclododecene was used in lieu of cis-Δ4 -tetrahydrophthalic anhydride. Acetic acid was obtained at a yield of 95% and 1,10-dicarboxy decane was obtained at a yield of 94%.
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